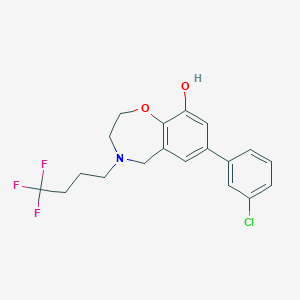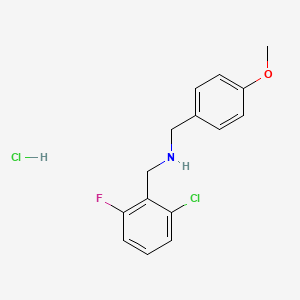
8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may protect against oxidative stress-induced damage. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is its versatility in scientific research. It can be easily synthesized and has been shown to exhibit a range of pharmacological effects. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the precise mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the potential toxicity and side effects of this compound are also needed to ensure its safe use in scientific research.
Synthesis Methods
The synthesis of 8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with ethyl chloroacetate to form ethyl 2-(2-oxo-2H-chromen-3-yl) acetate. This intermediate is then reacted with 2-fluoroaniline to obtain this compound. The overall yield of this synthesis is approximately 70%.
Scientific Research Applications
8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
8-ethoxy-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-2-23-15-9-5-6-11-10-12(18(22)24-16(11)15)17(21)20-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXNYBAWFJEUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
![2-isopropyl-4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5347419.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)

![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![7-(3,4-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5347473.png)

![isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)